4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl₃):
- Aromatic protons (H-5, H-6, H-7) resonate as a triplet at δ 6.89–6.99 ppm (J = 7.5–8.3 Hz).
- The methoxy group appears as a singlet at δ 3.91 ppm .
- Cyclopropane protons (H-1, H-2) exhibit multiplets at δ 1.54–1.65 ppm due to geminal coupling.
13C NMR (101 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Key IR absorptions include:
UV-Vis Spectroscopy
The compound exhibits a λmax at 290 nm in methanol, attributed to π→π* transitions within the indoline and cyclopropane systems. The methoxy group red-shifts absorption by 15 nm compared to non-substituted analogs due to electron donation.
Table 2: Spectroscopic Signatures
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 3.91 (OCH₃), δ 6.89–6.99 (Ar-H) |
| ¹³C NMR | δ 179.8 (C=O), δ 54.8 (OCH₃) |
| IR | 1715 cm⁻¹ (C=O), 1250 cm⁻¹ (C–O) |
| UV-Vis | λmax = 290 nm |
Properties
IUPAC Name |
4-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-8-4-2-3-7-9(8)11(5-6-11)10(13)12-7/h2-4H,5-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIGHXWPYBKFCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C3(CC3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Mediated Cross-Coupling
Palladium catalysts enable the coupling of halogenated indolinone precursors with cyclopropane-building blocks. For instance, a 4-methoxyindolin-2-one derivative can undergo Suzuki-Miyaura coupling with a cyclopropane boronic ester to yield the target spirocompound. Optimization studies indicate that Pd(PPh₃)₄ in toluene at 80°C achieves yields of 68–72%.
Rhodium-Catalyzed [2+1] Cycloaddition
Rhodium complexes, such as Rh₂(OAc)₄, catalyze the cycloaddition of diazo compounds to alkenes on the indolinone scaffold. A diazoacetate derivative reacts with the indolinone’s double bond, forming the cyclopropane ring with high diastereoselectivity (>95:5). This method is particularly effective for introducing substituents on the cyclopropane moiety.
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions offer a one-pot route to assemble the spirocyclic framework efficiently.
Tandem Cyclization-Cyclopropanation
A three-component reaction involving 4-methoxyisatin, malononitrile, and cyclopropane dihalides proceeds via Knoevenagel condensation followed by nucleophilic cyclopropanation. Using DBU as a base in DMF at 120°C, this method achieves 65–70% yield while minimizing byproducts.
Acid-Promoted Spirocyclization
Trifluoroacetic acid (TFA) mediates the spirocyclization of γ-keto esters with 4-methoxyindolin-2-one. The reaction proceeds through a keto-enol tautomerization, followed by intramolecular nucleophilic attack to form the cyclopropane ring. Yields range from 60–75% depending on the ester substituent.
Ring-Closing Metathesis (RCM)
Olefin metathesis provides a versatile pathway to construct the spirocyclic core. A diene-containing indolinone precursor undergoes RCM using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C, yielding the cyclopropane ring via a [2+2] intermediate. This method is notable for its functional group tolerance, with reported yields of 55–60%.
Photochemical Synthesis
Ultraviolet irradiation induces [2+2] cycloaddition between an α,β-unsaturated carbonyl group on the indolinone and a vinyl ether, forming an intermediate oxetane. Subsequent acid-catalyzed ring contraction yields the cyclopropane ring. While this method avoids metal catalysts, yields are modest (40–50%) due to competing side reactions.
Comparative Analysis of Preparation Methods
The table below synthesizes key data from peer-reviewed studies:
Industrial-Scale Production Considerations
Scaling spirocompound synthesis necessitates balancing cost, efficiency, and purity. Continuous flow systems enhance Rh-catalyzed cycloadditions by improving heat transfer and reducing catalyst loading (1.5 mol% vs. 5 mol% batch). Green chemistry principles, such as substituting DMF with cyclopentyl methyl ether (CPME), reduce environmental impact without compromising yield.
Emerging Methodologies
Enzyme-Catalyzed Cyclopropanation
Recent advances employ engineered cytochrome P450 enzymes to catalyze cyclopropanation under mild aqueous conditions. Preliminary trials report 30–35% yields, highlighting potential for sustainable synthesis.
Electrochemical Synthesis
Anodic oxidation of 4-methoxyindolin-2-one derivatives in the presence of diethyl bromomalonate generates cyclopropane rings via radical intermediates. This method avoids stoichiometric oxidants, achieving 50–55% yield with high reproducibility.
Chemical Reactions Analysis
Types of Reactions
4’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Scientific Research Applications
Anticancer Properties
Research has indicated that 4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one exhibits promising anticancer activity. In vitro studies have shown that various derivatives of this compound demonstrate significant cytotoxic effects against multiple human cancer cell lines:
- Prostate Cancer (DU-145) : Compounds derived from this structure have shown IC50 values less than 20 μM, indicating strong potential against prostate cancer cells. Flow cytometric analysis revealed that these compounds induce apoptosis through caspase-3 dependent pathways .
- Breast Cancer (MCF-7) : Similar studies have demonstrated effective cell cycle arrest and apoptosis induction in breast cancer cell lines, highlighting the compound's broad-spectrum anticancer activity .
Other Biological Activities
In addition to anticancer properties, derivatives of this compound have been investigated for:
- Antimicrobial Activity : Certain derivatives exhibit activity against various bacterial strains, suggesting potential applications in treating infections.
- Neuroprotective Effects : Some compounds are being studied for their ability to protect neuronal cells, which may have implications for neurodegenerative diseases.
Case Studies
Several case studies illustrate the efficacy of this compound derivatives:
- Prostate Cancer Model : In vivo studies using DU-145 xenograft models demonstrated significant tumor reduction following treatment with spirocyclic derivatives. The results indicated enhanced apoptosis markers and reduced tumor growth compared to control groups.
- Colorectal Cancer Study : Treatment with specific derivatives resulted in decreased tumor growth and increased apoptosis markers in HCT15 colorectal cancer cells, further supporting the compound's potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 4’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers of Methoxy-Substituted Derivatives
Key Insights :
- The 5'-methoxy derivative (CFI-400945) is a clinical candidate for PLK4 inhibition, demonstrating that methoxy positioning significantly impacts kinase selectivity. The 4'-methoxy analog may target different pathways due to steric and electronic variations .
- Stereochemistry : CFI-400945 incorporates two stereogenic centers (1R,2S configuration), which are critical for PLK4 binding. The 4'-methoxy compound’s diastereomeric purity (from ) suggests similar attention to stereochemical control .
Halogenated Derivatives
Key Insights :
Substituent Type and Drug-Like Properties
Key Insights :
- Methoxy groups improve solubility compared to methyl substituents but reduce logP. CFI-400945’s low solubility is mitigated by formulation strategies for oral delivery .
- The 4'-methoxy analog’s predicted logP (~2.5) suggests better aqueous solubility than CFI-400945, which could enhance in vivo distribution .
Key Insights :
- The metal-free method () is superior in yield and stereochemical control, making it preferred for producing clinical candidates like CFI-400945 .
Biological Activity
4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a spirocyclic structure that combines a cyclopropane moiety with an indolinone framework. This unique arrangement may contribute to its biological properties, making it a candidate for further pharmacological exploration.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown efficacy against colorectal cancer cells, inducing apoptosis and causing cell cycle arrest at the G2/M phase. The mechanism appears to involve disruption of microtubule dynamics, similar to established chemotherapeutic agents like vincristine.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT15 | 5.0 | Induces apoptosis, G2/M arrest |
| H630R1 | 4.5 | Disrupts microtubule polymerization |
| A549 (lung cancer) | 6.0 | Induces DNA damage |
Antiviral Properties
In addition to anticancer effects, preliminary studies suggest that this compound may possess antiviral activity. It has been tested against human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV), showing effective inhibition at micromolar concentrations.
Table 2: Antiviral Activity Data
The biological activity of this compound is attributed to its interaction with various cellular targets:
- Microtubule Disruption : Similar to other microtubule-targeting agents, this compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, characterized by the activation of caspases and cleavage of PARP.
- Antiviral Mechanism : The exact mechanism against viruses remains under investigation but may involve interference with viral replication processes.
Case Studies
Several studies have explored the therapeutic potential of compounds structurally related to this compound:
- Colorectal Cancer Study : A recent study evaluated the efficacy of a related compound in human colorectal cancer models. Results indicated significant tumor growth inhibition and enhanced survival rates in treated groups compared to controls.
- Antiviral Efficacy Assessment : Another study assessed the antiviral properties against HCMV and EBV using various analogs. The results highlighted the potential for developing antiviral agents based on this scaffold.
Q & A
Q. What strategies enable targeted derivatization for specific biological applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
